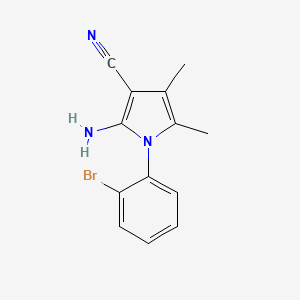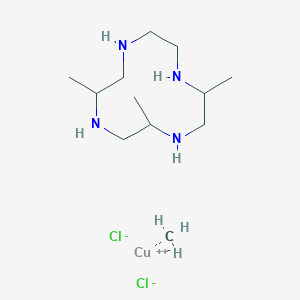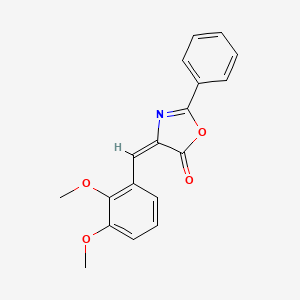![molecular formula C11H10N2O3 B12891112 2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)benzo[d]oxazole-6-acetic acid: is a heterocyclic compound with the following chemical structure:
Molecular Formula: C10H10N2O3
It belongs to the oxazole family, which contains a five-membered ring containing both nitrogen and oxygen atoms. The compound’s systematic name reflects its structure: it consists of a benzo[d]oxazole ring fused to an acrylic acid moiety.
Méthodes De Préparation
The synthetic route for 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid involves several steps. One common method is the reaction of 2-(chloromethyl)benzo[d]oxazole with glycine (aminoacetic acid). The chloromethyl group is replaced by the amino group from glycine, resulting in the desired compound. The reaction typically occurs under basic conditions.
Analyse Des Réactions Chimiques
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: Substitution reactions can occur at the benzo[d]oxazole ring, affecting its substituents.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate or chromic acid.
Major Products: The major products depend on the specific reaction conditions and substituents. For instance, reduction could yield an amino acid derivative.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Investigating its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound might find use in materials science or as a precursor for other compounds.
Mécanisme D'action
The exact mechanism by which 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid exerts its effects remains an area of research. It could interact with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, you can explore related oxazole derivatives. Notable examples include 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole , which exhibit antibacterial and antifungal activities, respectively .
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
(E)-3-[2-(aminomethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O3/c12-6-10-13-8-3-1-7(2-4-11(14)15)5-9(8)16-10/h1-5H,6,12H2,(H,14,15)/b4-2+ |
Clé InChI |
OWEQOAQPGHFTSC-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CN |
SMILES canonique |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


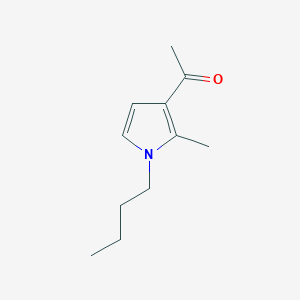

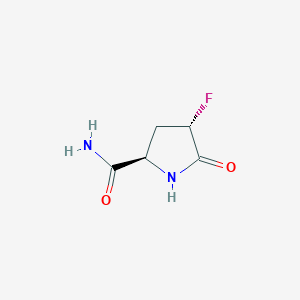
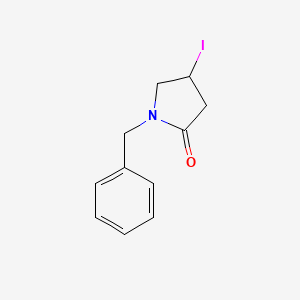
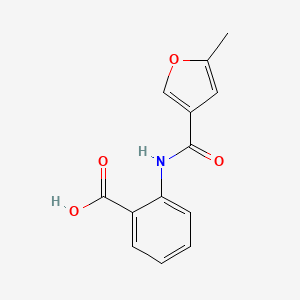
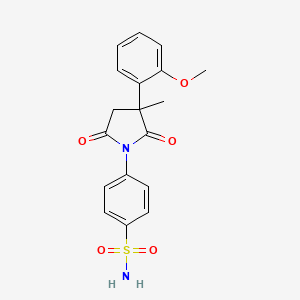
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)
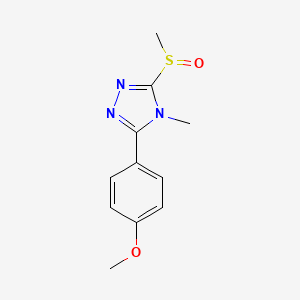

![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)
